[3-(Propan-2-yl)oxetan-3-yl]methanamine MSDS and safety data sheet
[3-(Propan-2-yl)oxetan-3-yl]methanamine MSDS and safety data sheet
CAS: 1356012-79-7 | Formula: C₇H₁₅NO | M.W.: 129.20 g/mol
Executive Summary & Strategic Utility
[3-(Propan-2-yl)oxetan-3-yl]methanamine is a specialized heterocyclic building block designed for modern medicinal chemistry campaigns. It serves as a high-value bioisostere for the gem-dimethyl group found in neopentyl-like systems.
Unlike traditional alkyl chains, the incorporation of the oxetane ring at the quaternary center introduces a significant dipole moment and lowers lipophilicity (LogP) without altering the steric bulk of the parent scaffold. This compound is particularly effective in:
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Solubility Enhancement: Reducing the lipophilicity of lead compounds while maintaining hydrophobic contacts.
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Metabolic Blocking: The quaternary oxetane ring prevents metabolic oxidation at the typically labile 3-position found in acyclic analogs.
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pKa Modulation: The inductive effect of the oxetane oxygen attenuates the basicity of the primary amine, potentially improving oral bioavailability and reducing hERG liability.
Physicochemical Profile
Data synthesized from structural analysis and comparative oxetane literature.
| Property | Value / Description | Impact on Drug Design |
| Molecular Weight | 129.20 g/mol | Fragment-based drug design (FBDD) compliant. |
| Physical State | Colorless to pale yellow liquid/oil | Easy handling; amenable to automated dispensing. |
| Boiling Point | ~180°C (Predicted) | High enough for standard thermal reactions. |
| pKa (Conjugate Acid) | ~8.8 – 9.2 (Estimated) | Lower than neopentylamine (~10.2) due to the through-bond inductive effect of the oxetane oxygen [1].[1] |
| LogP | ~0.2 – 0.5 | Significantly lower than the gem-dimethyl analog (LogP ~1.5), improving aqueous solubility. |
| Topological Polar Surface Area | ~35 Ų | Favorable for membrane permeability. |
Safety Data Sheet (MSDS) Synthesis
Note: While specific toxicological data for this CAS is limited, the following safety profile is derived from the functional group classification (Primary Amine + Strained Ether).
3.1 Hazard Identification (GHS Classification)
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Signal Word: DANGER
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Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). Rationale: Primary amines on small aliphatic chains are typically corrosive.
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Serious Eye Damage: Category 1.
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
3.2 Critical Handling Protocols
The oxetane ring introduces a unique stability profile compared to standard amines. While stable to base and nucleophiles, it is acid-sensitive .
Figure 1: Essential safety and handling requirements.[2][3]
3.3 Emergency Measures
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Eye Contact: Rinse cautiously with water for >15 minutes.[2][4] Remove contact lenses.[2][3][5][6] Immediate medical attention required (alkaline burn risk).[7]
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Skin Contact: Wash with 2% acetic acid (if available) followed by soap and water.
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Spill: Absorb with inert material (vermiculite). Do NOT use acidic absorbents (risk of exothermic ring opening).
Experimental Workflows
4.1 Stability & Reactivity
The 3,3-disubstituted oxetane core is kinetically stable due to the gem-disubstituent effect, which sterically hinders the approach of nucleophiles to the ring carbons [2].[1] However, thermodynamic strain (~26 kcal/mol) makes it susceptible to acid-catalyzed ring opening.
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Compatible Conditions: Basic (NaOH, K₂CO₃), Nucleophilic (Amines, Thiols), Reductive (NaBH₄, H₂/Pd).
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Incompatible Conditions: Strong Lewis Acids (BF₃·OEt₂), Aqueous Mineral Acids (HCl, H₂SO₄) at high temperatures.
4.2 Protocol: Amide Coupling (General Procedure)
Objective: Coupling [3-(Propan-2-yl)oxetan-3-yl]methanamine with a carboxylic acid.
Reagents:
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Carboxylic Acid (1.0 equiv)
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HATU (1.2 equiv)
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DIPEA (3.0 equiv)
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[3-(Propan-2-yl)oxetan-3-yl]methanamine (1.1 equiv)
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Solvent: DMF or DCM (Anhydrous)
Step-by-Step:
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Activation: Dissolve the Carboxylic Acid in DMF under N₂. Add DIPEA, followed by HATU. Stir for 5-10 minutes to form the activated ester.
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Addition: Add [3-(Propan-2-yl)oxetan-3-yl]methanamine (diluted in a small volume of DMF) dropwise.
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Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.
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Note: The amine is nucleophilic enough that heating is rarely required.
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Workup (CRITICAL):
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Dilute with EtOAc.
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Wash with saturated NaHCO₃ (3x) and Brine (1x).
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AVOID 1M HCl washes if possible. If an acidic wash is necessary to remove excess amine, use a weak acid (0.5M Citric Acid) and keep contact time short (<5 mins) to prevent oxetane hydrolysis [3].
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Purification: Flash chromatography (SiO₂). The oxetane is stable on silica gel.
Figure 2: Amide coupling workflow emphasizing acid-avoidance during workup.
Structural Biology & Bioisosterism
The strategic value of this building block lies in the "Oxetane Switch" . Replacing a gem-dimethyl group with an oxetane ring is a validated strategy to improve the drug-like properties of a scaffold.[1][8][9][10]
Mechanism of Action (Bioisosterism)
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Dipole Introduction: The oxetane oxygen acts as a hydrogen bond acceptor (HBA), potentially interacting with solvent water or protein residues, which increases solubility.
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Conformational Lock: The 4-membered ring restricts the conformational freedom of the isopropyl and aminomethyl groups more rigidly than an acyclic chain, reducing the entropic penalty upon binding [4].
Figure 3: Comparison of properties between the Gem-dimethyl scaffold and the Oxetane bioisostere.[1]
References
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Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][9][11] Angewandte Chemie International Edition.
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Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Angewandte Chemie.
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Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][10][11][12][13] Chemical Reviews.
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Müller, K., et al. (2009). "Oxetanes as Isosteres of Gem-Dimethyl Groups." Synlett.
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. capotchem.cn [capotchem.cn]
- 5. beaufort.tricare.mil [beaufort.tricare.mil]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. riccachemical.com [riccachemical.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
